Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .
Scientific Research Applications
Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Known for its use in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Studied for its neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 4-ethyl-2-propan-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-5-10-9(12(15)16-6-2)7-13-11(14-10)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
REKVVPBZBCTKII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)OCC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.